molecular formula C12H22N2 B14640468 1-Methyl-5-(1-methylpiperidin-2-yl)-1,2,3,4-tetrahydropyridine CAS No. 54105-23-6

1-Methyl-5-(1-methylpiperidin-2-yl)-1,2,3,4-tetrahydropyridine

Cat. No.: B14640468
CAS No.: 54105-23-6
M. Wt: 194.32 g/mol
InChI Key: YCPCPMGTCASGDL-UHFFFAOYSA-N
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Description

1-Methyl-5-(1-methylpiperidin-2-yl)-1,2,3,4-tetrahydropyridine is a heterocyclic organic compound that features a tetrahydropyridine ring fused with a piperidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-5-(1-methylpiperidin-2-yl)-1,2,3,4-tetrahydropyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methylpiperidine with a suitable aldehyde or ketone, followed by reduction and cyclization steps. The reaction conditions often include the use of catalysts such as palladium or platinum and solvents like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as hydrogenation, cyclization, and purification through distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-(1-methylpiperidin-2-yl)-1,2,3,4-tetrahydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Methyl-5-(1-methylpiperidin-2-yl)-1,2,3,4-tetrahydropyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-5-(1-methylpiperidin-2-yl)-1,2,3,4-tetrahydropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-Methyl-5-(1-methylpiperidin-2-yl)-1,2,3,4-tetrahydropyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

54105-23-6

Molecular Formula

C12H22N2

Molecular Weight

194.32 g/mol

IUPAC Name

1-methyl-5-(1-methylpiperidin-2-yl)-3,4-dihydro-2H-pyridine

InChI

InChI=1S/C12H22N2/c1-13-8-5-6-11(10-13)12-7-3-4-9-14(12)2/h10,12H,3-9H2,1-2H3

InChI Key

YCPCPMGTCASGDL-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC(=C1)C2CCCCN2C

Origin of Product

United States

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